
2,3-Dimethoxytriphenylene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxytriphenylene is an organic compound belonging to the class of triphenylene derivatives. Triphenylene compounds are known for their rigid, planar structures and are often used in the study of liquid crystals and organic semiconductors. The presence of methoxy groups at the 2 and 3 positions of the triphenylene core enhances its solubility and modifies its electronic properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxytriphenylene typically involves the photocyclodehydrofluorination (PCDHF) reaction, followed by nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,2,3,4-tetrafluorotriphenylene can be reacted with methanol in the presence of potassium t-butoxide to yield this compound .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethoxytriphenylene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic core can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles through SNAr reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced aromatic compounds.
Substitution: Various substituted triphenylene derivatives.
Aplicaciones Científicas De Investigación
2,3-Dimethoxytriphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mecanismo De Acción
The mechanism by which 2,3-Dimethoxytriphenylene exerts its effects is primarily through its interactions with other molecules via π-π stacking and hydrogen bonding. The methoxy groups enhance its solubility and facilitate its incorporation into various molecular assemblies. The aromatic core allows for efficient charge transport, making it valuable in electronic applications .
Comparación Con Compuestos Similares
2,3,6,7,10,11-Hexahydroxytriphenylene: Known for its use in liquid crystal applications.
2,3-Dihydroxytriphenylene: Studied for its biological interactions.
2,3-Diethoxytriphenylene: Used in organic electronics.
Uniqueness: 2,3-Dimethoxytriphenylene stands out due to its specific substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly useful in applications requiring both high solubility and efficient charge transport .
Propiedades
Fórmula molecular |
C18H12O2 |
|---|---|
Peso molecular |
260.3 g/mol |
Nombre IUPAC |
triphenylene-2,3-diol |
InChI |
InChI=1S/C18H12O2/c19-17-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16(15)10-18(17)20/h1-10,19-20H |
Clave InChI |
NENKVQXNTYCSNH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC(=C(C=C24)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


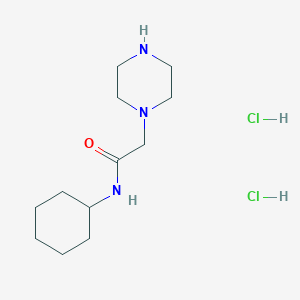
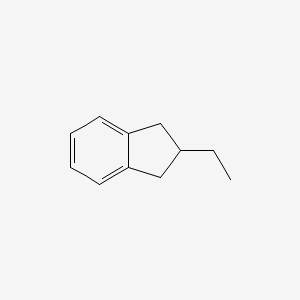
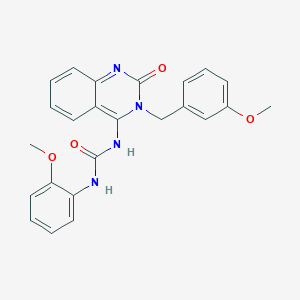
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
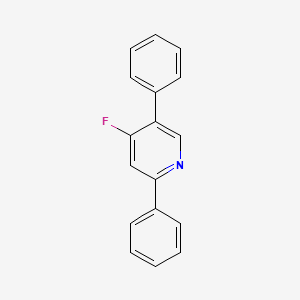
![CarbaMic acid, N-[(1R)-1-(3-chlorophenyl)-2-[[(1R)-1-(4-Methoxyphenyl)ethyl]aMino]-2-oxoethyl]-, 1,1-diMethylethyl ester](/img/structure/B14115665.png)

![2-((1E,3E)-4-(4-(dimethylamino)phenyl)buta-1,3-dien-1-yl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B14115672.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14115675.png)
![3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14115677.png)
![2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B14115681.png)

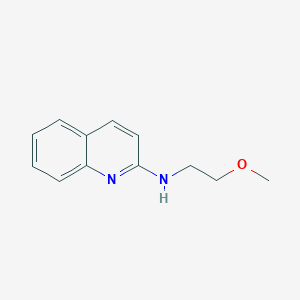
![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
